molecular formula C6H8O2 B12896660 1-(4,5-Dihydrofuran-3-yl)ethan-1-one CAS No. 88825-40-5

1-(4,5-Dihydrofuran-3-yl)ethan-1-one

Cat. No.: B12896660
CAS No.: 88825-40-5
M. Wt: 112.13 g/mol
InChI Key: DZGWCZGAGHGTRO-UHFFFAOYSA-N
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Description

1-(4,5-DIHYDROFURAN-3-YL)ETHANONE is an organic compound that belongs to the class of dihydrofurans Dihydrofurans are heterocyclic compounds containing a furan ring that is partially saturated

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4,5-DIHYDROFURAN-3-YL)ETHANONE can be synthesized through several methods. One efficient method involves the in situ formation of dihydrofurans from α-diazocarbonyl compounds. This process includes the formation of intermediates such as ethyl 5-butoxy-2-methyl-4,5-dihydrofuran-3-carboxylate, followed by reaction with primary amines . Another method involves the use of palladium-catalyzed cycloisomerization of conjugated allenones into furans under mild conditions .

Industrial Production Methods: Industrial production of 1-(4,5-DIHYDROFURAN-3-YL)ETHANONE typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-(4,5-DIHYDROFURAN-3-YL)ETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The furan ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of 1-(4,5-DIHYDROFURAN-3-YL)ETHANONE involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile in various reactions, depending on the conditions. Its unique structure allows it to participate in cycloaddition and other reactions that are crucial for its biological activity .

Comparison with Similar Compounds

Uniqueness: 1-(4,5-DIHYDROFURAN-3-YL)ETHANONE is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties

Properties

CAS No.

88825-40-5

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

IUPAC Name

1-(2,3-dihydrofuran-4-yl)ethanone

InChI

InChI=1S/C6H8O2/c1-5(7)6-2-3-8-4-6/h4H,2-3H2,1H3

InChI Key

DZGWCZGAGHGTRO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=COCC1

Origin of Product

United States

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